N,N-Dipentadecylaminostyrylpyridinium N,N-Dipentadecylaminostyrylpyridinium
Brand Name: Vulcanchem
CAS No.: 135288-72-1
VCID: VC21224465
InChI: InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Molecular Formula: C44H75IN2
Molecular Weight: 759 g/mol

N,N-Dipentadecylaminostyrylpyridinium

CAS No.: 135288-72-1

Cat. No.: VC21224465

Molecular Formula: C44H75IN2

Molecular Weight: 759 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dipentadecylaminostyrylpyridinium - 135288-72-1

Specification

CAS No. 135288-72-1
Molecular Formula C44H75IN2
Molecular Weight 759 g/mol
IUPAC Name 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N,N-di(pentadecyl)aniline;iodide
Standard InChI InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1
Standard InChI Key YYQQHLLFALUWOM-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]
SMILES CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Canonical SMILES CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator